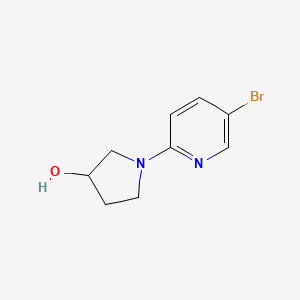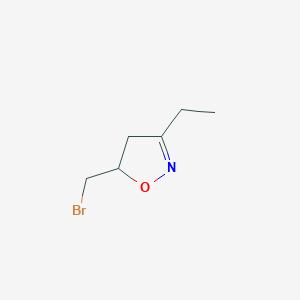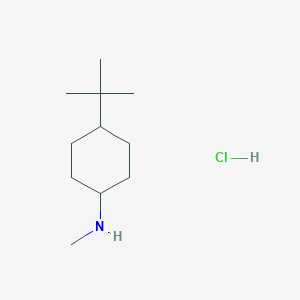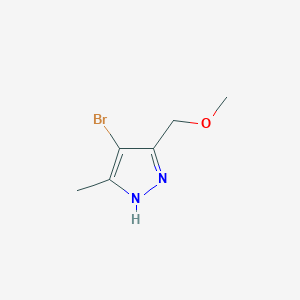![molecular formula C13H11F2N B1440308 (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine CAS No. 1183330-73-5](/img/structure/B1440308.png)
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine
Vue d'ensemble
Description
“(3,4’-Difluoro-[1,1’-biphenyl]-4-yl)methanamine” is a biochemical used for proteomics research . It has a molecular formula of C13H11F2N and a molecular weight of 219.23 .
Molecular Structure Analysis
The molecule contains a total of 28 bonds. There are 17 non-H bonds, 12 multiple bonds, 2 rotatable bonds, 12 aromatic bonds, 2 six-membered rings, and 1 primary amine (aliphatic) .Physical And Chemical Properties Analysis
The compound has a molecular weight of 219.23 . More specific physical and chemical properties such as boiling point, melting point, and solubility are not available from the current information.Applications De Recherche Scientifique
Chemical Inhibitors of Cytochrome P450 Isoforms
Research on chemical inhibitors of cytochrome P450 (CYP) isoforms in human liver microsomes has been significant in understanding drug-drug interactions and metabolism. Compounds similar to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine have been evaluated for their potency and selectivity in inhibiting various CYP isoforms, which is crucial for predicting potential drug interactions. The selectivity of such inhibitors aids in deciphering the involvement of specific CYP isoforms in the metabolism of drugs, highlighting the importance of these compounds in pharmaceutical research (Khojasteh et al., 2011).
Neurochemistry and Neurotoxicity
Studies have explored the neurochemical and neurotoxic effects of compounds structurally related to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine. These compounds, known for their psychotropic effects, have been analyzed for their impact on the serotonin system and potential neurotoxicity. Understanding the neurochemical pathways and toxicity of these substances can contribute to safer therapeutic applications and the development of new drugs with minimized side effects (Mckenna & Peroutka, 1990).
Plastic Scintillators Based on Polymethyl Methacrylate
The scintillation properties of plastic scintillators based on polymethyl methacrylate, with various luminescent dyes, represent another area of research. By incorporating different luminescent activators, these studies aim to enhance the scintillation efficiency, optical transparency, and stability of plastic scintillators, which are crucial for applications in radiation detection and nuclear medicine (Salimgareeva & Kolesov, 2005).
Fluorescent Chemosensors
Research on fluorescent chemosensors, particularly those based on 4-methyl-2,6-diformylphenol (DFP), has been significant for the detection of metal ions, anions, and neutral molecules. Compounds with structural similarities to (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine have been developed to exhibit high selectivity and sensitivity in detecting various analytes. These chemosensors have applications in environmental monitoring, medical diagnostics, and chemical sensing (Roy, 2021).
Environmental Biodegradability of Polyfluoroalkyl Chemicals
The microbial degradation of polyfluoroalkyl chemicals in the environment has also been a focus of research. Studies explore the biodegradability and environmental fate of these chemicals, which contain perfluoroalkyl moieties similar to the structure of (3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine. Understanding the degradation pathways and potential environmental impacts of these compounds is crucial for assessing their ecological risks and developing strategies for their removal from the environment (Liu & Avendaño, 2013).
Orientations Futures
Propriétés
IUPAC Name |
[2-fluoro-4-(4-fluorophenyl)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11F2N/c14-12-5-3-9(4-6-12)10-1-2-11(8-16)13(15)7-10/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOELADDGHHKGES-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)CN)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11F2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3,4'-Difluoro-[1,1'-biphenyl]-4-yl)methanamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.















![N-({5-[2-(trifluoromethyl)phenyl]furan-2-yl}methyl)cyclopropanamine hydrochloride](/img/structure/B1440246.png)
![2,2,2-trifluoroethyl N-[2-(thiophen-2-yl)ethyl]carbamate](/img/structure/B1440247.png)